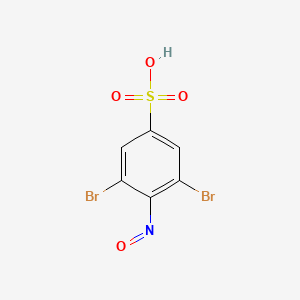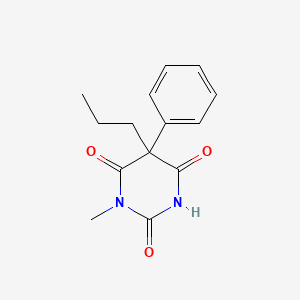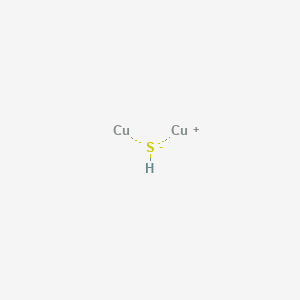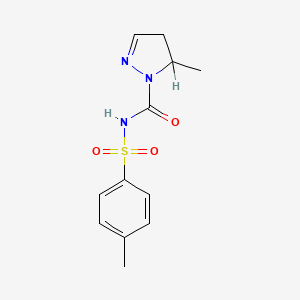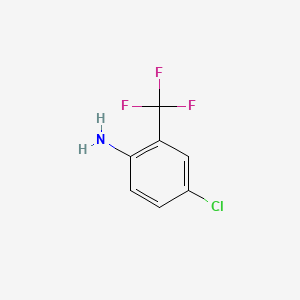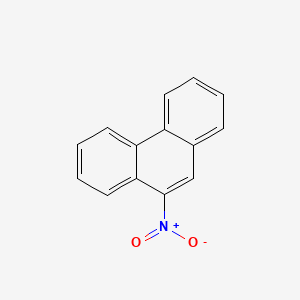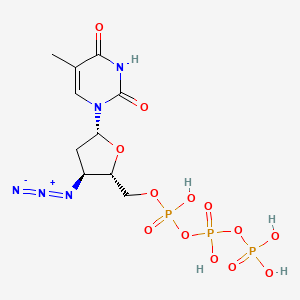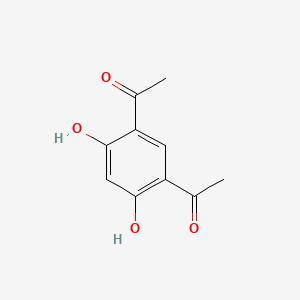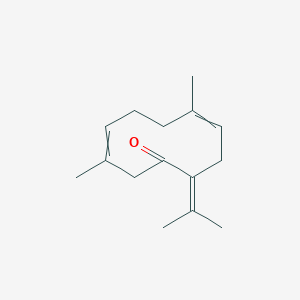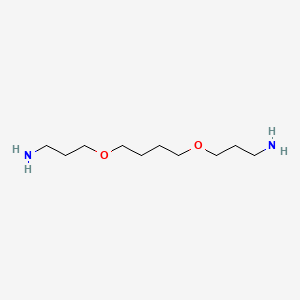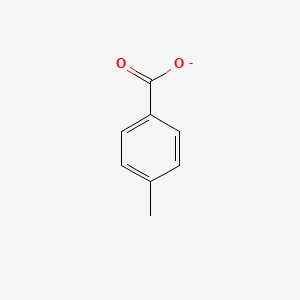
p-Toluate
Übersicht
Beschreibung
p-Toluate, also known as para-toluate or 4-methylbenzoate, is a chemical compound with the molecular formula C8H7O2. It is a derivative of benzoic acid where a methyl group is substituted at the para position of the benzene ring. This compound is commonly found as a white crystalline solid and is sparingly soluble in water but soluble in organic solvents like acetone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: p-Toluate can be synthesized through various methods. One common laboratory route involves the oxidation of p-cymene with nitric acid . Another method includes the esterification of p-toluic acid with alcohols in the presence of acid catalysts. For example, tert-butyl this compound can be prepared by reacting p-toluoyl chloride with tert-butyl alcohol in the presence of n-butyllithium .
Industrial Production Methods: Industrially, this compound is produced as an intermediate in the conversion of p-xylene to terephthalic acid, a key component in the manufacture of polyethylene terephthalate (PET). This process involves the oxidation of p-xylene to p-toluic acid, followed by further oxidation to terephthalic acid .
Analyse Chemischer Reaktionen
Types of Reactions: p-Toluate undergoes various chemical reactions, including:
Reduction: It can be reduced to p-toluic acid using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in electrophilic aromatic substitution reactions, where the methyl group can be further functionalized.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, nitric acid.
Reducing Agents: Lithium aluminum hydride.
Catalysts: Acid catalysts for esterification reactions.
Major Products:
Oxidation: Terephthalic acid.
Reduction: p-Toluic acid.
Esterification: Various esters like methyl this compound and tert-butyl this compound.
Wissenschaftliche Forschungsanwendungen
p-Toluate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of terephthalic acid, which is crucial for producing PET.
Biology: this compound is studied for its biodegradation properties.
Medicine: While not directly used in medicine, its derivatives and related compounds are explored for potential therapeutic applications.
Industry: this compound is used in the production of anticorrosive additives, colorants, dyestuffs, and paints.
Wirkmechanismus
The mechanism of action of p-toluate involves its interaction with specific enzymes and molecular pathways. For instance, in biodegradation, this compound is oxidized by ring-hydroxylating dioxygenases, leading to the formation of intermediates like terephthalate and phthalate . These intermediates are further degraded by other enzymes, ultimately leading to the breakdown of the compound.
Vergleich Mit ähnlichen Verbindungen
- o-Toluate (2-methylbenzoate)
- m-Toluate (3-methylbenzoate)
- Benzoate (benzoic acid)
Comparison:
- o-Toluate and m-Toluate: These compounds differ in the position of the methyl group on the benzene ring. While p-toluate has the methyl group at the para position, o-toluate and m-toluate have it at the ortho and meta positions, respectively. This positional difference affects their chemical reactivity and physical properties .
- Benzoate: Unlike this compound, benzoate lacks the methyl group, making it less hydrophobic. The presence of the methyl group in this compound increases its hydrophobicity and affects its solubility and reactivity .
This compound stands out due to its specific position of the methyl group, which influences its chemical behavior and applications, particularly in the production of terephthalic acid and its role in biodegradation processes.
Eigenschaften
IUPAC Name |
4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H,9,10)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNBBFKOUUSUDB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7O2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199201 | |
| Record name | Benzoic acid, 4-methyl-, ion(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5118-31-0 | |
| Record name | Benzoic acid, 4-methyl-, ion(1-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005118310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-methyl-, ion(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
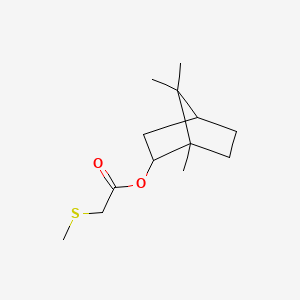
![(3S)-3-[4-(4-carbamimidoylphenoxy)butanoylamino]-4-[[(2S)-1-(1,1-dioxo-1,4-thiazinan-4-yl)-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1214087.png)
